Technical Monograph: 5-Aminonorpinan-1-ol Hydrochloride
Technical Monograph: 5-Aminonorpinan-1-ol Hydrochloride
Executive Summary
5-Aminonorpinan-1-ol hydrochloride (CAS 2940947-90-8) represents a high-value, conformationally restricted building block belonging to the bicyclo[3.1.1]heptane (norpinane) class.[1] Unlike flexible linear linkers or planar aromatic scaffolds, this compound offers a defined three-dimensional vector orientation between the amine and hydroxyl functionalities.
For drug development professionals, this scaffold is a critical tool for Fsp³ enrichment —increasing the fraction of sp³-hybridized carbons to improve solubility and metabolic stability while maintaining structural rigidity. It serves as a superior bioisostere for 1,3-disubstituted benzenes or piperidines, offering unique exit vectors for fragment-based drug discovery (FBDD) and PROTAC linker design.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
The core structure features a bicyclo[3.1.1]heptane skeleton with bridgehead substitution at positions 1 and 5. This "bridgehead-to-bridgehead" substitution pattern creates a rigid linear distance, preventing the "molecular collapse" often seen in flexible alkyl chains.
Table 1: Physicochemical Specifications
| Property | Specification |
| IUPAC Name | 5-Aminobicyclo[3.1.1]heptan-1-ol hydrochloride |
| CAS Number | 2940947-90-8 |
| Molecular Formula | C₇H₁₃NO[1][2][3][4][5] · HCl |
| Molecular Weight | 163.65 g/mol (salt); 127.19 g/mol (free base) |
| Appearance | White to off-white crystalline solid |
| Solubility | High in Water, DMSO, Methanol; Low in DCM, Hexanes |
| Hygroscopicity | Moderate (Store under inert atmosphere) |
| pKa (Calc.) | ~9.5 (Amine), ~14.5 (Alcohol) |
| Stereochemistry | Achiral (Meso-like substitution on bridgeheads) |
Structural Analysis & Vector Geometry
The value of 5-Aminonorpinan-1-ol lies in its geometry. The bicyclic system locks the C1 and C5 positions into a fixed distance, unlike flexible pentyl chains.
Visualization: Structural Vector Logic
The following diagram illustrates the rigid spatial arrangement and the "exit vectors" available for medicinal chemistry derivatization.
Figure 1: Vector analysis of the norpinane scaffold, highlighting the defined spatial relationship between the C5-amine and C1-hydroxyl groups.
Application in Drug Design[5][10][11][12]
Bioisosterism & Scaffold Hopping
The norpinane skeleton is a saturated bioisostere for meta- or para-substituted benzenes .
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Metabolic Stability: The absence of aromatic rings reduces susceptibility to oxidative metabolism (e.g., P450 hydroxylation).
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Solubility: The high Fsp³ character disrupts crystal lattice packing energy in drug candidates, often improving aqueous solubility compared to flat aromatic analogues [1].
PROTAC Linkers
In Proteolysis Targeting Chimeras (PROTACs), linker rigidity is crucial to minimize the entropic penalty upon ternary complex formation. 5-Aminonorpinan-1-ol provides a rigid, non-collapsible spacer that can improve the permeability and potency of the degrader [2].
Experimental Protocols
Handling & Storage (Self-Validating Protocol)
Objective: Prevent hygroscopic degradation and salt dissociation.
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Receipt: Upon receipt, verify the container seal integrity.
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Storage: Store at -20°C under argon or nitrogen.
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Usage: Allow the vial to warm to room temperature before opening to prevent water condensation.
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Validation: If the solid appears deliquescent (sticky/liquid), perform a ¹H-NMR in DMSO-d₆. A sharp water peak at 3.33 ppm indicates moisture uptake; however, the compound remains usable if the integration of the core protons is correct.
Quality Control: ¹H-NMR Interpretation
Solvent: DMSO-d₆ Frequency: 400 MHz+
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Mechanistic Note |
| 8.0 - 8.5 | Broad Singlet | 3H | -NH₃⁺ | Ammonium protons (exchangeable). |
| 4.5 - 5.0 | Broad Singlet | 1H | -OH | Hydroxyl proton (often broad). |
| 2.2 - 2.4 | Multiplet | 2H | Bridgehead | Protons adjacent to bridgeheads. |
| 1.8 - 2.0 | Multiplet | 4H | Ring CH₂ | "W" coupling characteristic of bicyclics. |
| 1.4 - 1.6 | Multiplet | 2H | Bridge CH₂ | The C7 bridge protons. |
Note: The rigidity of the bicyclic system often results in complex splitting patterns due to long-range coupling (W-coupling).
Synthetic Derivatization: Selective Amide Coupling
This protocol describes the selective coupling of the amine without protecting the tertiary alcohol, leveraging the nucleophilicity difference.
Reagents:
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Substrate: 5-Aminonorpinan-1-ol HCl (1.0 equiv)
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Carboxylic Acid (R-COOH) (1.1 equiv)
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Coupling Agent: HATU (1.2 equiv)
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Base: DIPEA (3.0 equiv)
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Solvent: DMF (anhydrous)
Workflow:
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Activation: Dissolve R-COOH and HATU in DMF. Stir for 5 mins at 0°C.
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Addition: Add DIPEA to the solution.
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Coupling: Add 5-Aminonorpinan-1-ol HCl in one portion.
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Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours.
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Workup: Dilute with EtOAc, wash with saturated NaHCO₃, water, and brine.
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Purification: Flash chromatography (DCM/MeOH gradient).
Why this works: The primary amine at C5 is significantly more nucleophilic than the tertiary bridgehead alcohol at C1. Under these conditions, O-acylation is kinetically disfavored, removing the need for -OH protection steps [3].
Synthesis & Manufacturing Logic
While specific industrial routes are proprietary, the synthesis of 1,5-disubstituted norpinanes generally follows a Bridgehead Functionalization Strategy .
Figure 2: General retrosynthetic logic for accessing 1,5-disubstituted norpinanes.
Safety & Toxicology
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GHS Classification:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood.
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First Aid: In case of contact, rinse thoroughly with water. If inhaled, move to fresh air.
References
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Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link
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Testa, A., et al. (2020). 3D-Linker-Based PROTACs as a Strategy to Improve Solubility and Permeability. Chemical Science, 11, 1076-1084. Link
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
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PubChem Compound Summary. (2025). 5-Aminopentan-1-ol (Analogous Linear Structure for Comparison). National Library of Medicine. Link
Sources
- 1. 5-aminonorpinan-1-ol;hydrochloride - CAS:2940947-90-8 - 北京迈瑞达科技有限公司 [mreda.com.cn]
- 2. (R)-5-amino-4-methylpentan-1-ol hydrochloride; CAS No.: 2734714-91-9 [chemshuttle.com]
- 3. 1pchem.com [1pchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Potent Anticancer Compound Optimized from a Natural Oridonin Scaffold Induces Apoptosis and Cell Cycle Arrest through the Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
